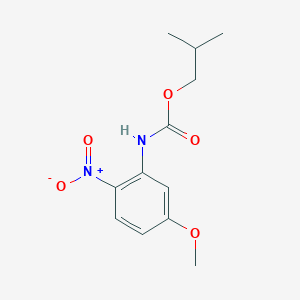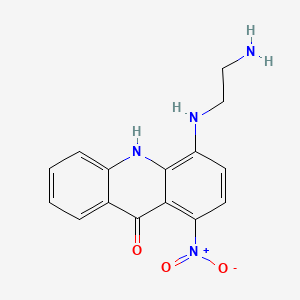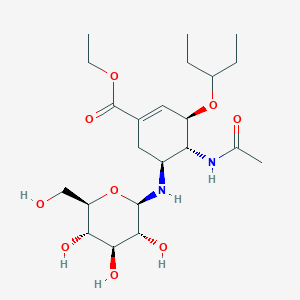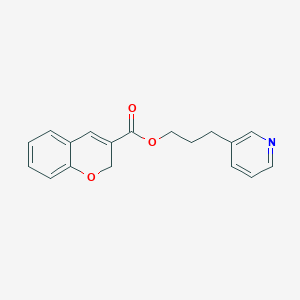![molecular formula C12H19ClN4O2S B12941528 2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride](/img/structure/B12941528.png)
2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of thiophene derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or phosphorus pentasulfide (P4S10) for the Paal–Knorr synthesis .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of these synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
化学反応の分析
Types of Reactions
2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
科学的研究の応用
2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives have shown promise in the development of new pharmaceuticals.
Industry: It is used in the production of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function . The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
What sets 2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity . This makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C12H19ClN4O2S |
|---|---|
分子量 |
318.82 g/mol |
IUPAC名 |
2-(2-aminoethylcarbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H18N4O2S.ClH/c13-5-6-15-12(18)16-11-9(10(14)17)7-3-1-2-4-8(7)19-11;/h1-6,13H2,(H2,14,17)(H2,15,16,18);1H |
InChIキー |
BXIXEKVVVBPGIE-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)NCCN)C(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941498.png)

![2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one](/img/structure/B12941503.png)


![2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941512.png)
![1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone](/img/structure/B12941520.png)
